Neurokinin A (4-10)

Vue d'ensemble

Description

Neurokinin A (4-10) is a neurologically active peptide derived from the larger neuropeptide Neurokinin A, which belongs to the tachykinin family. Tachykinins are known for their role in nociceptive processing, satiety, and smooth muscle contraction. Neurokinin A (4-10) is a fragment consisting of the amino acids from positions 4 to 10 of the full-length Neurokinin A peptide. This fragment retains significant biological activity and is involved in various physiological processes, including pain perception and inflammatory responses .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Neurokinin A (4-10) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Coupling: Each amino acid is coupled to the resin-bound peptide using activating agents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

Deprotection: The temporary protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).

Industrial Production Methods: While industrial production methods for Neurokinin A (4-10) are not extensively documented, large-scale peptide synthesis generally follows similar principles as laboratory-scale SPPS, with optimizations for efficiency and yield. Automated peptide synthesizers and advanced purification techniques are employed to produce high-purity peptides suitable for research and therapeutic applications .

Analyse Des Réactions Chimiques

Types of Reactions: Neurokinin A (4-10) can undergo various chemical reactions, including:

Oxidation: The methionine residue in the peptide can be oxidized to methionine sulfoxide or methionine sulfone.

Reduction: Disulfide bonds, if present, can be reduced to free thiols using reducing agents like dithiothreitol (DTT).

Substitution: Amino acid residues can be substituted with analogs to study structure-activity relationships.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide (H₂O₂) or performic acid.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Various amino acid analogs and coupling reagents like DIC and HOBt.

Major Products:

Oxidation: Methionine sulfoxide or methionine sulfone derivatives.

Reduction: Peptides with reduced disulfide bonds.

Substitution: Peptide analogs with modified amino acid residues.

Applications De Recherche Scientifique

Receptor Interaction

- NK2 Receptor Agonism : NKA(4-10) exhibits high affinity and potency at NK2 receptors, mediating smooth muscle contraction in the gastrointestinal tract and bladder .

- Comparison with Other Tachykinins : Studies indicate that NKA(4-10) is more effective than its parent compound, neurokinin A, in specific tissues like the human colon circular muscle .

Therapeutic Applications

The therapeutic potential of NKA(4-10) spans several areas, particularly in gastrointestinal and urological disorders.

Gastrointestinal Disorders

- Motility Enhancement : NKA(4-10) has been shown to enhance gastrointestinal motility, making it a candidate for treating conditions like constipation or bowel dysfunction. In vitro studies demonstrate that it induces contractions in human colon smooth muscle via NK2R activation .

Urological Applications

- Bladder Dysfunction : Research indicates that NKA(4-10) can stimulate bladder contractions, suggesting its potential use in treating urinary retention or bladder underactivity. In animal models, it has been observed to induce urination effectively .

Case Studies and Experimental Findings

Several studies have explored the pharmacological effects of NKA(4-10), providing insights into its clinical applications.

Case Study 1: Smooth Muscle Contraction

A study investigated the structure-activity relationship of NKA(4-10) analogs on human colon circular muscle. The results indicated that specific amino acid residues are crucial for maintaining binding affinity and functional activity at NK2 receptors. Notably, modifications at positions 6 and 7 led to significant decreases in potency .

Case Study 2: Urodynamic Effects

In a controlled experiment involving rats, the NK2R agonist [Lys5, MeLeu9, Nle10]-NKA(4–10) was administered to evaluate its effects on bladder and colorectal pressure. The findings revealed dose-dependent increases in urination and defecation rates, underscoring its potential utility in managing bladder dysfunction .

Summary of Key Findings

Mécanisme D'action

Neurokinin A (4-10) exerts its effects by binding to neurokinin receptors, primarily the NK2 receptor. Upon binding, it activates G-protein coupled receptor pathways, leading to the release of intracellular calcium and the activation of downstream signaling cascades. These pathways are involved in various physiological responses, including smooth muscle contraction, pain perception, and inflammatory responses .

Comparaison Avec Des Composés Similaires

Neurokinin A: The full-length peptide from which Neurokinin A (4-10) is derived.

Substance P: Another tachykinin peptide with similar biological functions.

Neurokinin B: A related tachykinin peptide with distinct receptor affinities.

Comparison:

Neurokinin A (4-10) vs. Neurokinin A: Neurokinin A (4-10) is a shorter fragment but retains significant biological activity, making it useful for studying specific receptor interactions.

Neurokinin A (4-10) vs. Substance P: Both peptides bind to neurokinin receptors, but Substance P has a higher affinity for the NK1 receptor, while Neurokinin A (4-10) primarily targets the NK2 receptor.

Neurokinin A (4-10) vs. Neurokinin B: Neurokinin B has a higher affinity for the NK3 receptor, whereas Neurokinin A (4-10) is more selective for the NK2 receptor.

Activité Biologique

Neurokinin A (4-10) (NKA (4-10)), a fragment of the tachykinin neurokinin A, has garnered significant attention due to its biological activity, particularly as an agonist for the NK2 receptor. This article delves into the compound's pharmacological properties, structure-activity relationships, and implications in various biological contexts.

Overview of Neurokinin A (4-10)

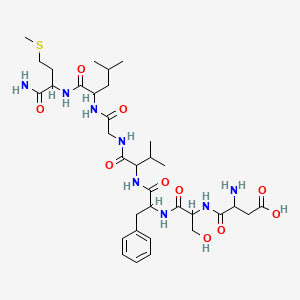

Neurokinin A (4-10) is a heptapeptide with the sequence Asp-Ser-Phe-Val-Gly-Leu-Met-NH2. It is derived from the C-terminal region of neurokinin A and exhibits specific interactions with tachykinin receptors, particularly NK2. The compound has been studied extensively for its role in smooth muscle contraction and its potential therapeutic applications.

Biological Activity

Receptor Interaction:

NKA (4-10) acts primarily as an agonist for the NK2 receptor, with a potency characterized by a pD2 value of 6.91 . This indicates a significant affinity for the NK2 receptor compared to other tachykinin receptors, such as NK1 and NK3.

Physiological Effects:

In vivo studies have demonstrated that NKA (4-10) induces bladder contraction and bronchospasm in guinea pigs . These effects highlight its potential role in modulating smooth muscle activity in various tissues.

Structure-Activity Relationship (SAR)

Research on NKA (4-10) has focused on understanding how modifications to its structure influence biological activity:

- Amino Acid Substitutions:

- Conformational Studies:

Case Studies

Inflammatory Bowel Disease (IBD):

A study involving colonic muscle strips from patients with IBD showed impaired NK2 receptor-mediated contraction when exposed to NKA (4-10). The contraction was significantly reduced compared to normal colon samples, suggesting that alterations in tachykinin signaling may contribute to motility issues in IBD .

Structure-Activity Studies:

A comprehensive structure-activity study indicated that NKA (4-10) is more active than its parent compound neurokinin A when interacting with the NK2 receptor. The study explored various analogues and found that specific substitutions could enhance receptor selectivity and resistance to enzymatic degradation .

Data Tables

Propriétés

IUPAC Name |

3-amino-4-[[1-[[1-[[1-[[2-[[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H54N8O10S/c1-18(2)13-23(31(49)39-22(29(36)47)11-12-53-5)38-26(44)16-37-34(52)28(19(3)4)42-32(50)24(14-20-9-7-6-8-10-20)40-33(51)25(17-43)41-30(48)21(35)15-27(45)46/h6-10,18-19,21-25,28,43H,11-17,35H2,1-5H3,(H2,36,47)(H,37,52)(H,38,44)(H,39,49)(H,40,51)(H,41,48)(H,42,50)(H,45,46) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLVSTHFZZCHRCL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CO)NC(=O)C(CC(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H54N8O10S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

766.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.